molecular formula C9H9BClNO2 B1326509 Isoquinoline-4-boronic acid hydrochloride CAS No. 677702-23-7

Isoquinoline-4-boronic acid hydrochloride

Cat. No.: B1326509
CAS No.: 677702-23-7
M. Wt: 209.44 g/mol
InChI Key: KVBIOGMRHMKPFZ-UHFFFAOYSA-N
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Description

Isoquinoline-4-boronic acid hydrochloride is an organic compound with the chemical formula C9H9BClNO2. It is a derivative of isoquinoline, containing a boronic acid group at the 4-position, and is typically found in its hydrochloride salt form to enhance solubility and stability. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-4-boronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoquinoline with boronic acid or boronic esters. The process typically requires a catalyst, such as palladium, and proceeds under mild conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-4-boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to isoquinoline-4-boronic acid.

    Reduction: Formation of isoquinoline derivatives.

    Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Isoquinoline-4-boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of drugs targeting specific enzymes and receptors, particularly in cancer and neurological disorders.

    Industry: Employed in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which isoquinoline-4-boronic acid hydrochloride exerts its effects is primarily through its role as a boronic acid derivative. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Isoquinoline-4-boronic acid hydrochloride can be compared with other boronic acid derivatives, such as:

  • Phenylboronic acid
  • Pyridine-3-boronic acid
  • Quinoline-8-boronic acid

Uniqueness: What sets this compound apart is its specific structure, which allows for unique reactivity and selectivity in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions makes it a versatile and valuable reagent in both research and industrial applications .

Properties

IUPAC Name

isoquinolin-4-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBIOGMRHMKPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=CC=CC=C12)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648597
Record name Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677702-23-7
Record name Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677702-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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